N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine
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Overview
Description
N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a naphthalen-1-yl group attached to the alpha carbon of the L-alanine backbone. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Naphthalen-1-yl Group: The protected L-alanine is then reacted with naphthalen-1-yl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is typically performed under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The naphthalen-1-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Deprotection: L-alanine with a free amino group.
Substitution: Various substituted naphthalen-1-yl derivatives depending on the electrophile used.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its stability and ease of deprotection.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding mechanisms.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The naphthalen-1-yl group can interact with various molecular targets, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Lacks the naphthalen-1-yl group, making it less versatile in certain synthetic applications.
N-(naphthalen-1-yl)-L-alanine: Does not have the Boc protecting group, which can limit its use in peptide synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine is unique due to the combination of the Boc protecting group and the naphthalen-1-yl group. This dual functionality allows for greater flexibility in synthetic applications, particularly in the field of peptide synthesis and medicinal chemistry.
Biological Activity
N-(tert-Butoxycarbonyl)-N-(naphthalen-1-yl)-L-alanine, commonly referred to as N-Boc-3-(1-naphthyl)-L-alanine, is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its interactions with biological systems, applications in drug development, and relevant case studies.
- Molecular Formula : C18H21NO4
- Molecular Weight : 315.369 g/mol
- CAS Number : 58438-04-3
- Synonyms : N-Boc-L-naphthylalanine, Boc-3-(1-naphthyl)-L-alanine
N-Boc-3-(1-naphthyl)-L-alanine functions primarily as a building block in peptide synthesis and has been utilized in various studies related to protein engineering and drug design. Its bulky naphthalene side group contributes to the compound's hydrophobic interactions, making it a valuable tool for studying membrane proteins and other hydrophobic environments.
1. Inhibition Studies
Research indicates that N-Boc-3-(1-naphthyl)-L-alanine exhibits significant inhibitory effects on certain enzymes, particularly in the context of cancer research. For instance, studies have shown its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compound's structural characteristics allow it to interact effectively with the active sites of these enzymes, leading to decreased enzymatic activity and subsequent tumor growth inhibition.
Study Reference | Target Enzyme | Inhibition Type | Observed Effects |
---|---|---|---|
HDAC4 | Competitive | Reduced tumor growth in xenograft models | |
3CL Pro (SARS-CoV) | Covalent Inhibition | Disruption of viral replication |
2. Membrane Protein Interaction
The compound has also been investigated for its role in enhancing the incorporation of non-canonical amino acids (ncAAs) into proteins. This property is particularly useful in studying integral membrane proteins where traditional amino acids may not suffice due to steric hindrance or polarity issues. The incorporation of N-Boc-3-(1-naphthyl)-L-alanine into peptides allows researchers to probe the structure-function relationships of these proteins more effectively .
Case Study 1: HDAC Inhibition
In a study examining the effects of various HDAC inhibitors on cancer cell lines, N-Boc-3-(1-naphthyl)-L-alanine was found to exhibit potent inhibitory activity against HDAC4, leading to significant apoptosis in cancer cells. The study utilized both in vitro assays and xenograft models to demonstrate the compound's efficacy in reducing tumor size and improving survival rates among treated subjects .
Case Study 2: Membrane Protein Engineering
Another significant application involved using N-Boc-3-(1-naphthyl)-L-alanine as part of an engineered tRNA system for the incorporation of ncAAs into proteins expressed in E. coli. This approach facilitated the study of membrane protein dynamics and interactions with lipid bilayers, providing insights into protein folding and stability under physiological conditions .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-1-ylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,1-4H3,(H,20,21)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZCOZGJYCVXAJ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.